molecular formula C13H21N4O11P B10759594 3-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate

3-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate

Cat. No.: B10759594
M. Wt: 440.30 g/mol
InChI Key: KPHFGOGGKPGLTM-LKEWCRSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-Yl}propyl dihydrogen phosphate is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety

Preparation Methods

The synthesis of 3-{2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-Yl}propyl dihydrogen phosphate involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial production methods for this compound are still under development, with research focusing on optimizing the synthesis process to make it more cost-effective and environmentally friendly. Techniques such as solid-phase extraction and advanced chromatography are employed to purify the final product .

Chemical Reactions Analysis

3-{2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-Yl}propyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the purine ring or the phosphate group, leading to a variety of products.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary widely, depending on the specific conditions and reagents used .

Scientific Research Applications

3-{2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-Yl}propyl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which 3-{2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-Yl}propyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets include enzymes involved in purine metabolism and cellular signaling pathways. The compound can inhibit or activate these enzymes, leading to changes in cellular functions and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 3-{2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-Yl}propyl dihydrogen phosphate include other xanthine derivatives and purine analogs. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C13H21N4O11P

Molecular Weight

440.30 g/mol

IUPAC Name

3-[2,6,8-trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-3H-purin-7-yl]propyl dihydrogen phosphate

InChI

InChI=1S/C13H21N4O11P/c18-5-7(20)9(21)6(19)4-17-10-8(11(22)15-12(23)14-10)16(13(17)24)2-1-3-28-29(25,26)27/h6-7,9,18-21H,1-5H2,(H2,25,26,27)(H2,14,15,22,23)/t6-,7+,9+/m0/s1

InChI Key

KPHFGOGGKPGLTM-LKEWCRSYSA-N

Isomeric SMILES

C(CN1C2=C(NC(=O)NC2=O)N(C1=O)C[C@@H]([C@H]([C@@H](CO)O)O)O)COP(=O)(O)O

Canonical SMILES

C(CN1C2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O)COP(=O)(O)O

Origin of Product

United States

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